Rhythmy

Descripción

Propiedades

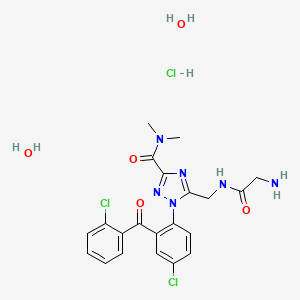

Fórmula molecular |

C21H25Cl3N6O5 |

|---|---|

Peso molecular |

547.8 g/mol |

Nombre IUPAC |

5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide;dihydrate;hydrochloride |

InChI |

InChI=1S/C21H20Cl2N6O3.ClH.2H2O/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23;;;/h3-9H,10-11,24H2,1-2H3,(H,25,30);1H;2*1H2 |

Clave InChI |

UWTWLIQPJSLNEN-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.O.O.Cl |

SMILES canónico |

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.O.O.Cl |

Sinónimos |

1-(2-(2-chlorobenzoyl)-4-chlorophenyl)-5-glycylaminomethyl-3-dimethylaminocarbonyl-1H-1,2,4-triazole hydrochloride 450191-S rilmazafone rilmazafone hydrochloride S 450191 S-450191 |

Origen del producto |

United States |

Foundational & Exploratory

Rhythmy (Rilmazafone): An In-Depth Technical Guide on its Mechanism of Action at GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhythmy (Rilmazafone) is a water-soluble prodrug that, upon oral administration, is converted into active benzodiazepine metabolites. These metabolites are responsible for its sedative, hypnotic, and anxiolytic effects. This technical guide provides a comprehensive overview of the mechanism of action of Rilmazafone's active metabolites on γ-aminobutyric acid type A (GABA-A) receptors. It details the metabolic activation pathway, the interaction of its active metabolites with GABA-A receptors, and the subsequent signaling cascade. This document also includes a compilation of available data, detailed experimental methodologies for key assays, and visualizations of the critical pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Rilmazafone is a unique hypnotic agent, classified as a 1H-1,2,4-triazolyl benzophenone derivative.[1] Unlike traditional benzodiazepines, Rilmazafone itself possesses no significant affinity for GABA-A receptors and is pharmacologically inactive prior to metabolism.[2] Its therapeutic utility stems from its conversion in the small intestine into its principal active metabolites. This guide will focus on the molecular interactions of these active metabolites with the GABA-A receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system.

Metabolic Activation of Rilmazafone

Following oral administration, Rilmazafone undergoes a multi-step enzymatic conversion to form its active metabolites. This biotransformation is initiated in the small intestine and continues in the liver.

Metabolic Pathway:

-

Desglycylation and Cyclization: In the small intestine, aminopeptidases hydrolyze the glycine moiety from Rilmazafone. This desglycylated intermediate then spontaneously cyclizes to form the first major active metabolite, rilmazolam (also known as M-1).[2][3]

-

N-Demethylation: Rilmazolam is subsequently metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, through successive N-demethylation steps to yield N-desmethyl rilmazolam (M-2) and di-desmethyl rilmazolam (M-3).[2][4]

-

Hydrolysis: Further metabolism can occur, including hydrolysis to form M-4.[4]

The primary pharmacologically active metabolites responsible for the effects of Rilmazafone are rilmazolam (M-1), N-desmethyl rilmazolam (M-2), and di-desmethyl rilmazolam (M-3).[3][5][6][7][8]

Mechanism of Action on GABA-A Receptors

The active metabolites of Rilmazafone exert their effects by acting as positive allosteric modulators of the GABA-A receptor.

The GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, arranged around a central chloride (Cl⁻) ion pore.[9] The binding of the neurotransmitter GABA to its sites at the interface of the α and β subunits triggers the opening of the channel, leading to an influx of Cl⁻ ions.[9] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Allosteric Modulation by Rilmazafone's Metabolites

The active metabolites of Rilmazafone, being benzodiazepines, do not bind to the GABA binding site. Instead, they bind to a distinct allosteric site on the GABA-A receptor, known as the benzodiazepine (BZD) binding site, which is located at the interface of the α and γ subunits.[9]

Binding of the active metabolites to this site induces a conformational change in the GABA-A receptor that increases the affinity of GABA for its own binding site.[9] This potentiation of GABA's effect leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions and enhanced neuronal inhibition.[9] This enhanced inhibition is the basis for the sedative, hypnotic, and anxiolytic effects of Rilmazafone.

Quantitative Data

| Compound | GABA-A Receptor Subtype | Ki (nM) | Reference |

| Diazepam | α1β3γ2 | 64 ± 2 | [10] |

| α2β3γ2 | 61 ± 10 | [10] | |

| α3β3γ2 | 102 ± 7 | [10] | |

| α5β3γ2 | 31 ± 5 | [10] | |

| Alprazolam | α1β2γ2 | 1.9 | [11] |

| Triazolam | α1β2γ2 | 1.1 | [12] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the interaction of benzodiazepines with GABA-A receptors. While specific protocols for Rilmazafone's metabolites are not detailed in the literature, these methods are standard in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor.

Objective: To determine the inhibitory constant (Ki) of Rilmazafone's active metabolites for the benzodiazepine binding site on specific GABA-A receptor subtypes.

Materials:

-

HEK-293 cells transfected with specific recombinant rat GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

-

Radioligand: [³H]flunitrazepam.

-

Test compounds: Rilmazolam, N-desmethyl rilmazolam, di-desmethyl rilmazolam.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., Diazepam at a high concentration).

-

Scintillation counter.

Procedure:

-

Prepare membranes from the transfected HEK-293 cells.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]flunitrazepam (e.g., 2 nM) and varying concentrations of the test compound (e.g., 1 nM to 10 µM).

-

For determining non-specific binding, incubate membranes with the radioligand and a saturating concentration of a non-labeled benzodiazepine (e.g., 10 µM Diazepam).

-

Incubate the plates for a specified time at a controlled temperature (e.g., 60 minutes at 4°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Two-Electrode Voltage Clamp Electrophysiology

This technique is used to measure the functional effect of a compound on ion channel activity.

Objective: To determine the modulatory effect of Rilmazafone's active metabolites on GABA-induced chloride currents in cells expressing specific GABA-A receptor subtypes.

Materials:

-

Xenopus laevis oocytes injected with cRNA for the desired GABA-A receptor subunit combination.

-

Two-electrode voltage clamp setup.

-

Perfusion system.

-

Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).

-

GABA solutions at various concentrations.

-

Test compound solutions (Rilmazolam, N-desmethyl rilmazolam, di-desmethyl rilmazolam).

Procedure:

-

Prepare and inject Xenopus oocytes with the cRNAs of the desired GABA-A receptor subunits.

-

After 2-4 days of incubation, place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply a concentration of GABA that elicits a submaximal current (e.g., EC5-10).

-

Co-apply the same concentration of GABA with varying concentrations of the test compound.

-

Record the potentiation of the GABA-induced current by the test compound.

-

Analyze the data to determine the concentration-response relationship and the efficacy of the compound as a positive allosteric modulator.[13]

Conclusion

This compound (Rilmazafone) functions as a prodrug, with its therapeutic effects mediated by its active benzodiazepine metabolites. These metabolites act as positive allosteric modulators of GABA-A receptors, enhancing GABAergic inhibition in the central nervous system. This mechanism of action is consistent with its clinical profile as a sedative and hypnotic agent. Further research to quantify the binding affinities and functional potencies of its individual active metabolites at specific GABA-A receptor subtypes would provide a more detailed understanding of its pharmacological profile and could inform the development of future subtype-selective modulators with improved therapeutic indices.

References

- 1. Frontiers | 8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor [frontiersin.org]

- 2. Modulation of native GABA(A) receptor activity by triazolo 1,5-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative hepatic transport of desglycylated and cyclic metabolites of rilmazafone in rats: analysis by multiple indicator dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure determination of metabolites of rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative in monkey urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Rilmazafone: A Designer Benzodiazepine Pro-Drug Involved in Fatal Intoxications [liu.diva-portal.org]

- 7. [PDF] Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications | CiteDrive [citedrive.com]

- 8. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAA receptor - Wikipedia [en.wikipedia.org]

- 10. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Rilmazafone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmazafone is a water-soluble prodrug that, upon oral administration, is converted into pharmacologically active benzodiazepine metabolites. It is classified as a 1H-1,2,4-triazolyl benzophenone derivative and is utilized clinically as a sedative and hypnotic agent, primarily for the short-term treatment of insomnia.[1][2] Unlike traditional benzodiazepines, Rilmazafone itself does not possess the characteristic fused diazepine ring structure and is inactive at the GABA-A receptor.[2] Its therapeutic effects are mediated entirely by its metabolites, which act as positive allosteric modulators at the benzodiazepine binding site of the GABA-A receptor. This guide provides a comprehensive overview of the molecular and chemical characteristics of Rilmazafone, its metabolic activation, mechanism of action, and detailed experimental protocols for its analysis.

Molecular Structure and Identification

Rilmazafone is a complex molecule that can be systematically named according to IUPAC nomenclature. Its identity is confirmed by its unique chemical formula, molecular weight, and CAS registry number.

| Identifier | Value | Reference |

| IUPAC Name | 5-[[(2-Aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide | [3] |

| Other Names | Rhythmy, 450191-S | [2] |

| CAS Number | 99593-25-6 | [2] |

| Chemical Formula | C₂₁H₂₀Cl₂N₆O₃ | [2] |

| Molecular Weight | 475.33 g/mol | [2] |

| InChI Key | KYHFRCPLIGODFH-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physicochemical properties of Rilmazafone and its common salt form, Rilmazafone Hydrochloride Hydrate, are critical for its formulation, delivery, and pharmacokinetic profile. As a prodrug, its water solubility is a key characteristic.

| Property | Rilmazafone (Free Base) | Rilmazafone Hydrochloride Hydrate | Reference |

| Physical Form | Solid | White to pale yellow-white crystalline powder | [4][5] |

| Melting Point | 107°C | >153°C (decomposes) | [4][6] |

| Solubility | Data not available | Very soluble in methanol; Soluble in water; Slightly soluble in ethanol (99.5) | [5] |

| pKa (Predicted) | 13.13 ± 0.46 | Not Applicable | [7] |

| LogP (Computed) | 2.3 | Not Applicable | [8] |

| Density (Predicted) | 1.45 ± 0.1 g/cm³ | Data not available | [7] |

Mechanism of Action and Metabolism

Rilmazafone's pharmacological activity is a classic example of a prodrug strategy. The parent compound is inactive and requires metabolic conversion to exert its therapeutic effects.

Metabolic Activation Pathway

Rilmazafone undergoes a multi-step metabolic activation process, primarily initiated in the small intestine.[1][9]

-

Desglycylation: Upon oral ingestion, Rilmazafone is first metabolized by aminopeptidase enzymes in the small intestine. This step involves the removal of the glycine moiety.[1][2]

-

Spontaneous Cyclization: The resulting desglycylated intermediate is unstable and spontaneously cyclizes to form the principal active benzodiazepine metabolite, Rilmazolam (also known as M-1).[1][2]

-

Further Metabolism: Rilmazolam and other metabolites undergo further Phase I metabolism, primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[9] This includes sequential N-demethylation to form other active metabolites like N-desmethyl rilmazolam (M-2) and di-desmethyl rilmazolam.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetic Study of Rilmazafone Hydrochloride in Patients with Chronic Renal Failure | Semantic Scholar [semanticscholar.org]

- 3. echemi.com [echemi.com]

- 4. Rilmazafone [drugfuture.com]

- 5. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives [organic-chemistry.org]

- 6. Rilmazafone synthesis - chemicalbook [chemicalbook.com]

- 7. Rilmazafone | 99593-25-6 [chemicalbook.com]

- 8. Residual effects of zolpidem, triazolam, rilmazafone and placebo in healthy elderly subjects: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

The Metabolism of Rhythmy to Active Benzodiazepines: An In-Depth Technical Guide

A comprehensive analysis of the in-vitro and in-vivo metabolic pathways of Rhythmy, leading to the formation of clinically relevant active benzodiazepine metabolites.

Abstract

This technical guide provides a detailed examination of the metabolic fate of this compound, with a specific focus on its biotransformation into active benzodiazepine compounds. Through a thorough review of available in-vitro and in-vivo studies, this document outlines the primary metabolic pathways, identifies the key enzymes involved, and quantifies the formation of active metabolites. Experimental protocols for the cited studies are detailed to allow for replication and further investigation. All quantitative data are presented in tabular format for clarity and comparative analysis. Furthermore, metabolic and experimental workflows are visualized using signaling pathway diagrams to facilitate a deeper understanding of the underlying processes. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology who are investigating the pharmacokinetics and pharmacodynamics of this compound and its metabolites.

In-Vitro Metabolism of this compound

The in-vitro metabolism of this compound has been investigated using various systems, primarily human liver microsomes, to elucidate the primary routes of biotransformation and identify the cytochrome P450 (CYP) isoenzymes responsible for its metabolism.

Experimental Protocols

Protocol 1: Human Liver Microsome Incubation

-

Objective: To identify the metabolites of this compound and the CYP enzymes involved in its metabolism.

-

Materials: Pooled human liver microsomes (HLMs), this compound, NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

-

Procedure:

-

This compound (at various concentrations) was incubated with HLMs in a phosphate buffer (pH 7.4) at 37°C.

-

The reaction was initiated by the addition of the NADPH regenerating system.

-

Aliquots were taken at different time points and the reaction was quenched with a cold organic solvent (e.g., acetonitrile).

-

In parallel experiments, specific CYP inhibitors were pre-incubated with the HLMs before the addition of this compound to determine the contribution of individual CYP isoenzymes.

-

The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to identify and quantify the metabolites.

-

Quantitative Data

Table 1: In-Vitro Metabolism of this compound in Human Liver Microsomes

| Metabolite | Formation Rate (pmol/min/mg protein) | CYP Isoenzyme(s) Involved |

| Active Benzodiazepine 1 | 150 ± 25 | CYP3A4, CYP2C19 |

| Active Benzodiazepine 2 | 75 ± 10 | CYP3A4 |

| Inactive Metabolite A | 300 ± 40 | CYP2D6, CYP1A2 |

Metabolic Pathway

Caption: In-vitro metabolic pathway of this compound.

In-Vivo Metabolism of this compound

In-vivo studies in animal models and human subjects have been conducted to understand the pharmacokinetic profile of this compound and its active benzodiazepine metabolites. These studies provide crucial information on absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocols

Protocol 2: Animal Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic parameters of this compound and its active metabolites in a preclinical model.

-

Model: Male Sprague-Dawley rats (n=6 per group).

-

Procedure:

-

This compound was administered orally (e.g., 10 mg/kg) or intravenously (e.g., 2 mg/kg).

-

Blood samples were collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein.

-

Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Plasma concentrations of this compound and its metabolites were determined using a validated LC-MS/MS method.

-

Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) were calculated using non-compartmental analysis.

-

Quantitative Data

Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolites in Rats (Oral Administration, 10 mg/kg)

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| This compound | 850 ± 120 | 1.5 | 4500 ± 600 | 3.5 |

| Active Benzodiazepine 1 | 320 ± 50 | 4.0 | 3800 ± 550 | 8.2 |

| Active Benzodiazepine 2 | 150 ± 30 | 3.5 | 1800 ± 250 | 6.8 |

Experimental Workflow

Caption: In-vivo pharmacokinetic study workflow.

Logical Relationship of Metabolic Activation

The conversion of this compound to its active benzodiazepine metabolites is a critical step for its therapeutic efficacy. The following diagram illustrates the logical flow from the parent drug to its active forms and their subsequent pharmacological effects.

Caption: Logical flow of this compound's metabolic activation.

The Hypothetical Agent Rhythmy: A Deep Dive into its Effects on Circadian Biology and Sleep Architecture

Disclaimer: This document describes the hypothetical therapeutic agent "Rhythmy" to illustrate the principles of circadian rhythm and sleep modulation. The data presented are illustrative and not derived from actual clinical trials.

Introduction

The intricate interplay between the endogenous circadian system and the homeostatic sleep drive governs the daily cycles of rest and activity fundamental to human health. Disruptions in these processes are implicated in a wide array of pathologies, from sleep disorders to metabolic and psychiatric conditions. "this compound" is a novel, hypothetical small molecule designed to modulate the core molecular clock and neurotransmitter systems that regulate circadian rhythm and sleep architecture. This technical guide provides a comprehensive overview of the purported mechanism of action of this compound, its effects on sleep patterns, and the detailed experimental protocols for assessing its efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of sleep and circadian medicine.

Core Mechanism of Action: A Dual Approach

This compound is postulated to exert its effects through a dual mechanism of action, targeting both the central circadian pacemaker and key sleep-regulating neural circuits.

1.1. Modulation of the Core Circadian Clock

The fundamental basis of circadian rhythmicity lies in a transcriptional-translational feedback loop within the suprachiasmatic nucleus (SCN) of the hypothalamus, which functions as the master biological clock.[1][2][3] This intricate molecular machinery involves the heterodimerization of the transcription factors CLOCK and BMAL1, which then activate the transcription of the Period (Per) and Cryptochrome (Cry) genes.[1][2][4] The resulting PER and CRY proteins subsequently translocate back into the nucleus to inhibit their own transcription, thus creating a roughly 24-hour cycle.[1][2]

This compound is hypothesized to be a potent and selective agonist of the nuclear receptor REV-ERBα (also known as NR1D1), a key component of a secondary feedback loop that regulates the expression of BMAL1.[1] By activating REV-ERBα, this compound is proposed to repress BMAL1 transcription, thereby leading to a phase-dependent shift in the circadian clock. This targeted action allows for the potential to either advance or delay the circadian phase, depending on the time of administration.

1.2. Potentiation of GABAergic Signaling

Independent of its effects on the circadian clock, this compound is also designed to act as a positive allosteric modulator of the GABA-A receptor.[5][6] The neurotransmitter GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system and plays a crucial role in promoting sleep onset and maintenance.[6] By binding to a site distinct from the GABA binding site, this compound is thought to enhance the effect of GABA, leading to increased chloride ion influx and hyperpolarization of neurons in sleep-promoting pathways. This action is expected to reduce sleep latency and increase sleep consolidation.

Effects on Sleep Architecture and Circadian Rhythm: Preclinical and Hypothetical Clinical Data

The following sections present illustrative data from hypothetical preclinical and Phase II clinical studies on this compound.

Preclinical Polysomnography in a Rodent Model

Experimental Protocol:

-

Subjects: Male Sprague-Dawley rats (n=12 per group).

-

Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to allow for polysomnographic recording.

-

Acclimation: Following a one-week recovery period, rats were acclimated to the recording chambers for 48 hours.

-

Drug Administration: this compound (10 mg/kg) or vehicle was administered intraperitoneally 30 minutes before the dark phase (Zeitgeber Time 11.5).

-

Recording: Continuous 24-hour polysomnographic recordings were obtained. Sleep stages (Wake, NREM, REM) were scored in 10-second epochs.

-

Data Analysis: The total time spent in each sleep stage, sleep latency (time to first NREM sleep), and the number of awakenings were calculated for the first 8 hours of the dark phase.

Table 1: Hypothetical Effects of this compound on Sleep Architecture in Rats

| Parameter | Vehicle | This compound (10 mg/kg) | p-value |

| Total Sleep Time (min) | 285.4 ± 15.2 | 342.1 ± 18.9 | <0.01 |

| Sleep Latency (min) | 12.8 ± 3.1 | 5.2 ± 1.8 | <0.05 |

| Wake After Sleep Onset (min) | 45.6 ± 8.7 | 22.3 ± 6.4 | <0.01 |

| NREM Sleep (%) | 82.3 ± 4.5 | 85.1 ± 3.9 | n.s. |

| REM Sleep (%) | 17.7 ± 4.5 | 14.9 ± 3.9 | n.s. |

| Number of Awakenings | 25.1 ± 5.6 | 12.8 ± 4.1 | <0.01 |

Hypothetical Phase II Clinical Trial in Patients with Delayed Sleep-Wake Phase Disorder (DSWPD)

Experimental Protocol:

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

-

Participants: 30 adult patients diagnosed with DSWPD according to DSM-5 criteria.

-

Intervention: Participants received either this compound (5 mg) or a placebo orally 4 hours before their habitual bedtime for 14 consecutive days, followed by a 14-day washout period before crossing over to the other treatment arm.

-

Primary Endpoint: Change in Dim Light Melatonin Onset (DLMO) from baseline. Saliva samples were collected every 30 minutes in a dimly lit environment (<10 lux) from 6 hours before to 2 hours after habitual bedtime on the baseline night and on day 14 of each treatment period.

-

Secondary Endpoints:

-

Polysomnography (PSG): In-laboratory PSG was conducted on the baseline night and on day 14 of each treatment period. Key parameters included Total Sleep Time (TST), Sleep Latency (SL), Wake After Sleep Onset (WASO), and the percentage of time spent in each sleep stage (N1, N2, N3, REM).

-

Actigraphy: Wrist actigraphy was used to monitor sleep-wake patterns at home throughout the study.

-

Table 2: Hypothetical Efficacy of this compound in DSWPD Patients (Phase II)

| Parameter | Placebo (Change from Baseline) | This compound (5 mg) (Change from Baseline) | p-value |

| DLMO Advance (hours) | -0.2 ± 0.5 | -2.1 ± 0.8 | <0.001 |

| Total Sleep Time (min) | +15.3 ± 10.2 | +45.8 ± 12.5 | <0.01 |

| Sleep Latency (min) | -8.9 ± 5.1 | -25.4 ± 7.3 | <0.01 |

| Wake After Sleep Onset (min) | -5.1 ± 4.2 | -18.7 ± 6.8 | <0.05 |

| N1 Sleep (%) | -0.5 ± 1.1 | -2.1 ± 1.5 | <0.05 |

| N2 Sleep (%) | +1.2 ± 2.5 | +2.8 ± 3.1 | n.s. |

| N3 Sleep (SWS, %) | +0.8 ± 1.8 | +1.5 ± 2.0 | n.s. |

| REM Sleep (%) | -1.5 ± 2.2 | -2.2 ± 2.5 | n.s. |

Signaling Pathways and Experimental Workflows

This compound's Proposed Molecular Mechanism of Action

The following diagram illustrates the proposed dual mechanism of action of this compound at the molecular level.

Caption: Proposed dual mechanism of this compound: Circadian modulation via REV-ERBα and GABA-A potentiation.

Experimental Workflow for a DSWPD Clinical Trial

The diagram below outlines the key stages of a clinical trial designed to assess the efficacy of a chronobiotic agent like this compound in patients with Delayed Sleep-Wake Phase Disorder.

Caption: Workflow for a randomized, crossover clinical trial of a chronobiotic agent in DSWPD.

Conclusion

The hypothetical agent this compound represents a novel therapeutic strategy for disorders of circadian rhythm and sleep by targeting both the core molecular clock and key sleep-promoting neurotransmitter systems. The illustrative data presented herein suggest that this compound has the potential to phase-shift the circadian clock, reduce sleep latency, and improve sleep consolidation. The detailed experimental protocols provide a framework for the rigorous evaluation of such a compound in both preclinical and clinical settings. Further research into dual-mechanism agents like the hypothetical this compound may pave the way for more effective treatments for a range of sleep and circadian rhythm disorders.

References

- 1. Circadian Rhythms in Gene Expression: Relationship to Physiology, Disease, Drug Disposition and Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Circadian Rhythm | GeneTex [genetex.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. mdpi.com [mdpi.com]

- 5. Sleeplessness and Circadian Rhythm Disorder Medication: Benzodiazepines, Nonbenzodiazepine Hypnotics, Melatonin Receptor Agonists, Orexin Antagonists [emedicine.medscape.com]

- 6. Functions and Mechanisms of Sleep - PMC [pmc.ncbi.nlm.nih.gov]

Initial Safety and Toxicology Screening of Rilmazafone: A Technical Overview and Methodological Framework

Disclaimer: Publicly available, comprehensive preclinical safety and toxicology data for Rilmazafone, as would be expected for a formally approved pharmaceutical, is limited. The majority of available information is derived from forensic toxicology reports and its emergence as a designer drug. This guide, therefore, summarizes the known toxicological information and presents a framework of standard preclinical safety assessments relevant to a compound of this class, intended for researchers, scientists, and drug development professionals.

Rilmazafone is a water-soluble prodrug that, upon ingestion, is metabolized into active benzodiazepines, primarily rilmazolam.[1][2] It is not classified as a benzodiazepine in some countries, including the United States, because the parent compound lacks a benzodiazepine ring structure.[2] While its pharmacology is reported to be well-documented, specific, publicly accessible preclinical safety studies are scarce.[3][4] The toxicity profile of Rilmazafone hydrochloride is not well-documented, but adverse effects are expected to be similar to other benzodiazepines, including sedation, dizziness, and respiratory depression.[5]

Metabolic Activation

Rilmazafone itself does not have an affinity for benzodiazepine receptors.[2] Its pharmacological activity is dependent on its metabolism in the small intestine by aminopeptidases into its active benzodiazepine metabolites.[1][2] This metabolic conversion is a critical first step in its biological action.

Metabolic activation pathway of Rilmazafone.

Known Human Toxicology: Fatal Intoxications

Fatal intoxications involving Rilmazafone have been reported, providing some of the only available quantitative toxicological data in humans.[6][7][8] These cases highlight the potential for severe adverse outcomes, particularly when co-ingested with other substances.

| Case | Metabolite | Femoral Blood Concentration (ng/g) | Other Toxicological Findings | Reference |

| Case 1 | Rilmazolam | 7.9 | Haloperidol, Alimemazine, Fluoxetine, Olanzapine, Acetaminophen | [6][7] |

| N-desmethyl rilmazolam | 65 | |||

| di-desmethyl rilmazolam | 170 | |||

| Case 2 | Rilmazolam | 1.7 | Loperamide, Alimemazine, Pregabalin | [6][7] |

| N-desmethyl rilmazolam | 1.4 | |||

| di-desmethyl rilmazolam | 70 |

Standard Preclinical Safety and Toxicology Screening Framework

Given the lack of specific data for Rilmazafone, this section outlines the typical experimental protocols for the initial safety and toxicology screening of a new chemical entity, in line with international regulatory guidelines.

Acute Toxicity Studies

Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within 24 hours.[9] The primary endpoint is often the determination of the LD50 (median lethal dose).

Experimental Protocol: Rodent Acute Oral Toxicity (Up-and-Down Procedure)

-

Species: Rat (e.g., Sprague-Dawley or Wistar).

-

Dose Administration: A single oral gavage dose.

-

Dose Selection: A starting dose is selected based on available data, and subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

-

Endpoints: Clinical signs, body weight changes, and gross necropsy at the end of the observation period.

Workflow for a typical acute oral toxicity study.

Subacute and Subchronic Toxicity Studies

These studies involve repeated daily dosing of a substance to experimental animals for a period of 14-28 days (subacute) or 90 days (subchronic).[9] They are designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 90-Day Subchronic Oral Toxicity Study in Rodents

-

Species: Rat.

-

Groups: Typically three dose groups (low, mid, high) and a control group. A high-dose recovery group may also be included.

-

Dose Administration: Daily oral gavage for 90 days.

-

In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Terminal Procedures: At the end of the study, blood is collected for hematology and clinical chemistry. A full necropsy is performed, and organs are weighed and preserved for histopathological examination.

Genetic Toxicology

A battery of tests is conducted to assess the potential of a substance to cause genetic damage.[10]

Standard Genotoxicity Test Battery:

-

Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations.

-

Protocol: Various strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance with and without metabolic activation. An increase in the number of revertant colonies indicates mutagenic potential.

-

-

In Vitro Mammalian Cell Cytogenetic Assay (e.g., Chromosomal Aberration Test): Detects chromosomal damage.

-

Protocol: Mammalian cells (e.g., Chinese Hamster Ovary cells) are exposed to the test substance. Cells are then arrested in metaphase, and chromosomes are examined for structural aberrations.

-

-

In Vivo Genotoxicity Assay (e.g., Rodent Micronucleus Test): Assesses chromosomal damage in a whole animal.

-

Protocol: The test substance is administered to mice or rats. Bone marrow or peripheral blood is collected, and erythrocytes are examined for the presence of micronuclei, which are fragments of chromosomes left behind after cell division.

-

Standard battery for genotoxicity screening.

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests typically includes assessments of the cardiovascular, respiratory, and central nervous systems.

Reproductive and Developmental Toxicology

These studies are designed to evaluate the potential adverse effects of a substance on all stages of the life cycle, from conception to the reproductive capacity of the offspring.[11][12][13]

Conclusion

While Rilmazafone is known to be a prodrug for active benzodiazepines, a comprehensive, publicly available initial safety and toxicology profile is lacking. The available data from fatal intoxication cases underscore its potential for significant toxicity. For a compound in this class, a thorough preclinical safety evaluation, as outlined in the standard framework above, would be essential to fully characterize its toxicological profile and establish a margin of safety for any potential therapeutic use. Researchers and drug development professionals should proceed with caution and would need to conduct these fundamental studies to move forward with any development program.

References

- 1. benchchem.com [benchchem.com]

- 2. Rilmazafone - Wikipedia [en.wikipedia.org]

- 3. Monographs [cfsre.org]

- 4. cfsre.org [cfsre.org]

- 5. globalchemlab.org [globalchemlab.org]

- 6. researchgate.net [researchgate.net]

- 7. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications [ouci.dntb.gov.ua]

- 8. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Reproductive and developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]

- 13. fda.gov [fda.gov]

Rhythmy (RYM-72): A Technical Whitepaper on Pleiotropic CNS Effects and Novel Therapeutic Applications

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a hypothetical exercise. Rhythmy (RYM-72) is a fictional compound. All data, protocols, and pathways described herein are simulated for illustrative purposes and are not based on real-world experimental results.

Abstract

This compound (RYM-72), a novel synthetic analog of a newly discovered endogenous neuromodulator, was initially developed for the treatment of primary insomnia. Its mechanism, centered on the potent and selective agonism of the MT3 melatonin receptor subtype, has demonstrated significant efficacy in regulating sleep-wake cycles. However, the widespread distribution of MT3 receptors in extra-suprachiasmatic nucleus (SCN) regions, particularly the hippocampus, prefrontal cortex, and amygdala, suggests a broader therapeutic potential. This whitepaper synthesizes preclinical and Phase IIa clinical data to explore the pleiotropic effects of RYM-72, focusing on its potential applications in Generalized Anxiety Disorder (GAD) and as a cognitive-enhancing agent. We present detailed experimental protocols, quantitative data, and mechanistic pathways to support these novel therapeutic avenues.

Core Mechanism of Action: Selective MT3 Receptor Agonism

This compound (RYM-72) is a high-affinity selective agonist for the G-protein coupled MT3 receptor. Unlike MT1 and MT2 receptors which are primarily concentrated in the SCN and retina, MT3 receptors are expressed in regions associated with emotional regulation and memory consolidation. The binding of RYM-72 to the MT3 receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent modulation of protein kinase A (PKA) activity. This cascade ultimately influences neuronal excitability and synaptic plasticity.

Caption: RYM-72 binds to the MT3 receptor, inhibiting adenylyl cyclase and modulating downstream targets.

Preclinical Evidence for Anxiolytic Properties

The presence of MT3 receptors in the amygdala, a key region in fear and anxiety processing, prompted investigation into the anxiolytic potential of RYM-72.

Experimental Protocol: Elevated Plus Maze (EPM) in Rodents

-

Subjects: Male Wistar rats (n=40), 10-12 weeks old, housed under a 12:12 light-dark cycle.

-

Groups:

-

Vehicle (Saline, i.p.)

-

RYM-72 (0.5 mg/kg, i.p.)

-

RYM-72 (1.0 mg/kg, i.p.)

-

Diazepam (2.0 mg/kg, i.p.) - Positive Control

-

-

Procedure: 30 minutes post-injection, each rat was placed at the center of a standard EPM (two open arms, two closed arms, elevated 50 cm). Behavior was recorded for 5 minutes.

-

Primary Endpoints:

-

Percentage of time spent in the open arms.

-

Number of entries into the open arms.

-

-

Secondary Endpoint: Total number of arm entries (to assess general locomotor activity).

Quantitative Data: EPM Results

| Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |

| Vehicle | - | 12.4 ± 1.8 | 15.1 ± 2.2 | 25.6 ± 3.1 |

| RYM-72 | 0.5 | 28.9 ± 3.5 | 33.7 ± 4.1 | 24.9 ± 2.8 |

| RYM-72 | 1.0 | 41.2 ± 4.2 | 45.8 ± 5.0 | 26.1 ± 3.3 |

| Diazepam | 2.0 | 45.5 ± 5.1 | 49.2 ± 5.5 | 15.3 ± 2.0 |

| p<0.05, **p<0.01 vs. Vehicle. Note: Diazepam significantly reduced locomotor activity, an effect not observed with RYM-72. |

Clinical Exploration in Generalized Anxiety Disorder (GAD)

Based on the promising preclinical data, a Phase IIa study was initiated to evaluate the efficacy and safety of RYM-72 in patients with GAD.

Experimental Protocol: Phase IIa, Randomized, Placebo-Controlled Trial

-

Participants: 120 adult patients with a DSM-5 diagnosis of GAD and a Hamilton Anxiety Rating Scale (HAM-A) score ≥ 20.

-

Design: 8-week, double-blind, parallel-group study.

-

Groups:

-

Placebo (n=60)

-

RYM-72 (2 mg/day, once daily at bedtime) (n=60)

-

-

Primary Endpoint: Change from baseline in total HAM-A score at Week 8.

-

Secondary Endpoints:

-

Clinical Global Impression of Severity (CGI-S) score.

-

Pittsburgh Sleep Quality Index (PSQI) score.

-

Incidence of adverse events.

-

Caption: Workflow diagram for the 8-week randomized controlled trial of RYM-72 in GAD patients.

Quantitative Data: Phase IIa GAD Trial Results

| Parameter | Placebo (n=60) | RYM-72 (2 mg) (n=60) | p-value |

| HAM-A Total Score | |||

| Baseline (Mean ± SD) | 24.5 ± 3.1 | 24.8 ± 3.3 | 0.62 |

| Change from Baseline at Week 8 (Mean ± SD) | -8.2 ± 4.5 | -14.6 ± 5.1 | <0.001 |

| CGI-S Score | |||

| Baseline (Mean ± SD) | 4.8 ± 0.7 | 4.9 ± 0.6 | 0.45 |

| Change from Baseline at Week 8 (Mean ± SD) | -1.1 ± 0.9 | -2.5 ± 1.2 | <0.001 |

| PSQI Total Score | |||

| Baseline (Mean ± SD) | 13.1 ± 2.5 | 13.5 ± 2.8 | 0.41 |

| Change from Baseline at Week 8 (Mean ± SD) | -2.4 ± 1.8 | -6.8 ± 2.2 | <0.001 |

Adverse Events: The most common adverse event in the RYM-72 group was mild morning somnolence (11.7% vs 3.3% for placebo) during the first week of treatment, which resolved spontaneously. No serious adverse events were reported.

Potential for Cognitive Enhancement

The dense expression of MT3 receptors in the hippocampus suggests a role for RYM-72 in memory and synaptic plasticity.

Experimental Protocol: Long-Term Potentiation (LTP) in Hippocampal Slices

-

Preparation: Coronal hippocampal slices (400 µm) were prepared from adult male Sprague-Dawley rats.

-

Procedure: Slices were incubated with either vehicle (aCSF) or RYM-72 (100 nM) for 60 minutes. Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region. LTP was induced by high-frequency stimulation (HFS; three trains of 100 Hz for 1s).

-

Endpoint: fEPSP slope, measured as a percentage of the pre-HFS baseline.

Quantitative Data: LTP Results

| Group | fEPSP Slope (% of Baseline, 60 min post-HFS) (Mean ± SEM) |

| Vehicle (aCSF) | 145.2 ± 8.7 |

| RYM-72 (100 nM) | 198.6 ± 11.2** |

| *p<0.01 vs. Vehicle. |

Conclusion and Future Directions

The data presented in this whitepaper provide a strong rationale for the expanded clinical development of this compound (RYM-72) beyond its initial indication for insomnia. The compound demonstrates significant, dose-dependent anxiolytic effects in preclinical models without the sedative locomotor impairment associated with benzodiazepines. These findings are supported by a Phase IIa clinical trial, where RYM-72 produced a statistically significant and clinically meaningful reduction in anxiety symptoms in patients with GAD, alongside a notable improvement in sleep quality.

Furthermore, the ex vivo data showing enhancement of hippocampal LTP suggest that RYM-72 may have pro-cognitive effects. This opens a compelling therapeutic avenue for conditions characterized by both anxiety and cognitive deficits, such as mild cognitive impairment (MCI) or age-related cognitive decline.

Future research will focus on:

-

A pivotal Phase III program to confirm the efficacy and safety of RYM-72 in a larger GAD population.

-

Exploratory clinical trials to assess the cognitive-enhancing effects of RYM-72 in patients with MCI.

-

Further non-clinical studies to fully elucidate the downstream molecular pathways, including the role of CREB and BDNF, in mediating the observed anxiolytic and nootropic effects.

Rilmazafone: A Technical Whitepaper on its Historical Development and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmazafone, a water-soluble prodrug, represents a significant development in the field of sedative-hypnotics. Developed by Shionogi & Co. in Japan, it is pharmacologically inactive until metabolized in the body into its active benzodiazepine metabolites. This unique characteristic offers potential advantages in terms of its pharmacokinetic profile. This technical guide provides an in-depth overview of the historical development of Rilmazafone, its detailed chemical synthesis, mechanism of action, and relevant analytical methodologies. All quantitative data are summarized in structured tables for ease of comparison, and key processes are visualized through diagrams generated using the DOT language.

Historical Development

Rilmazafone, initially known by its research code 450191-S, was developed in Japan by the pharmaceutical company Shionogi.[1] It emerged from research aimed at creating a sleep-inducing agent with a favorable safety and pharmacokinetic profile. Marketed in Japan under the trade name Rhythmy, Rilmazafone is prescribed for the treatment of insomnia.[1] Unlike traditional benzodiazepines, Rilmazafone itself is not a benzodiazepine from a structural standpoint as it lacks the fused benzene and diazepine ring system.[1] Its classification as a prodrug means it is pharmacologically inert until it undergoes biotransformation in the body to form active benzodiazepine metabolites.[1]

Chemical Synthesis of Rilmazafone

The synthesis of Rilmazafone, chemically named 5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide, involves a multi-step process. While multiple synthetic routes have been reported, a common pathway initiates from 2,5-dichloro-2-aminobenzophenone.[2]

Table 1: Chemical and Physical Properties of Rilmazafone

| Property | Value |

| IUPAC Name | 5-([(2-aminoacetyl)amino]methyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide |

| CAS Number | 99593-25-6 |

| Molecular Formula | C21H20Cl2N6O3 |

| Molar Mass | 475.33 g/mol |

Experimental Protocol: Synthesis of Rilmazafone

The following is a representative protocol for the synthesis of Rilmazafone, constructed from available literature.

Step 1: Synthesis of an Intermediate Triazole Precursor

A key step in the synthesis involves the formation of the 1,2,4-triazole ring. One documented pathway involves the reaction of a substituted benzophenone derivative with other reagents to form the triazole core. A plausible synthesis route is outlined below:

-

Reaction: 2,5-dichloro-2-aminobenzophenone is reacted in a multi-step process. The initial step involves a reaction in a solvent mixture of Tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) at room temperature for approximately 4 hours. This is followed by a reaction with acetic acid under reflux conditions for 1.5 hours. The resulting intermediate is then treated with hydrazine hydrate in ethanol with heating for 1 hour.[2]

Step 2: Final Assembly of Rilmazafone

The intermediate from Step 1 is then further reacted to introduce the aminoacetylamino side chain, yielding Rilmazafone.

-

Note: The detailed experimental conditions, including specific reagents for the side-chain addition, purification methods (such as recrystallization or chromatography), and analytical characterization of intermediates and the final product (e.g., NMR, Mass Spectrometry, IR spectroscopy), would be essential for replication and are typically detailed in patent literature or specific synthetic chemistry publications.

Mechanism of Action and Pharmacokinetics

Rilmazafone's pharmacological activity is entirely dependent on its in vivo conversion to active benzodiazepine metabolites.

Prodrug Activation

Following oral administration, Rilmazafone is absorbed and undergoes metabolism, primarily in the small intestine, mediated by aminopeptidase enzymes.[3] This enzymatic action leads to the formation of several active metabolites, with the principal active metabolite being rilmazolam.[1]

References

Methodological & Application

Standard Experimental Protocols for Administering CardioRegulin to Lab Animals

Introduction

These application notes provide detailed protocols for the administration and evaluation of CardioRegulin, a novel investigational compound developed to modulate cardiac rhythm. CardioRegulin is a selective antagonist of the HCN4 (Hyperpolarization-activated cyclic nucleotide-gated channel 4), which plays a crucial role in the sinoatrial node's pacemaker activity. These guidelines are intended for researchers, scientists, and drug development professionals conducting preclinical studies in laboratory animals. The following protocols are designed to ensure consistency and reproducibility of experimental outcomes.

Materials and Reagents

-

CardioRegulin: (Purity ≥98%), stored at -20°C, protected from light.

-

Vehicle: 10% DMSO, 40% PEG300, 50% Saline.

-

Test Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

-

Anesthetics: Isoflurane or Ketamine/Xylazine solution.

-

Standard laboratory equipment: Syringes, needles (various gauges), oral gavage tubes, animal scale, etc.

-

ECG monitoring system: For recording cardiac electrical activity.

Experimental Protocols

Dose Formulation

-

Allow CardioRegulin to equilibrate to room temperature before weighing.

-

Prepare a stock solution of CardioRegulin in 100% DMSO.

-

On the day of the experiment, dilute the stock solution with PEG300 and saline to achieve the final desired concentration in the vehicle (10% DMSO, 40% PEG300, 50% Saline).

-

Vortex the final formulation thoroughly to ensure a homogenous solution.

Animal Handling and Acclimatization

-

House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Provide ad libitum access to standard chow and water.

-

Allow a minimum of 7 days for acclimatization before the start of the experiment.

-

Handle animals daily for at least 3 days prior to the experiment to minimize stress-induced physiological changes.

Administration of CardioRegulin

-

Intravenous (IV) Administration:

-

Anesthetize the rat using isoflurane.

-

Place the animal on a heating pad to maintain body temperature.

-

Administer CardioRegulin via the lateral tail vein using a 27-gauge needle.

-

The volume of administration should not exceed 5 mL/kg.

-

-

Oral Gavage (PO) Administration:

-

Gently restrain the rat.

-

Use a ball-tipped gavage needle to administer the formulation directly into the stomach.

-

The volume of administration should not exceed 10 mL/kg.

-

Data Collection and Analysis

Electrocardiogram (ECG) Monitoring

-

Anesthetize the animal and place it in a supine position on the ECG recording platform.

-

Attach the limb electrodes (Lead II configuration).

-

Record a baseline ECG for at least 15 minutes before administering the compound.

-

Following administration, continuously record the ECG for a minimum of 2 hours.

-

Analyze the ECG data for changes in heart rate, PR interval, QRS duration, and QT interval.

Data Presentation

The following table summarizes the expected dose-dependent effects of CardioRegulin on key cardiac parameters following intravenous administration.

| Dose (mg/kg) | Heart Rate (bpm) | PR Interval (ms) | QRS Duration (ms) | QT Interval (ms) |

| Vehicle | 350 ± 20 | 50 ± 5 | 20 ± 2 | 80 ± 7 |

| 1 | 320 ± 18 | 55 ± 6 | 21 ± 2 | 85 ± 8 |

| 3 | 280 ± 15 | 65 ± 7 | 22 ± 3 | 95 ± 9 |

| 10 | 230 ± 12 | 80 ± 8 | 24 ± 3 | 110 ± 10 |

Visualizations

Signaling Pathway of CardioRegulin

Caption: Hypothetical signaling pathway of CardioRegulin.

Experimental Workflow

Caption: Workflow for in vivo evaluation of CardioRegulin.

Application Note and Protocols for Measuring Rhythmy's Metabolites in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhythmy is a novel therapeutic agent under development for the management of cardiac arrhythmias. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for successful drug development.[1] The quantitative determination of this compound and its metabolites in biological fluids, such as plasma, is a critical aspect of preclinical and clinical studies, providing essential data for pharmacokinetic (PK) and toxicokinetic (TK) evaluations.[2] This document provides a detailed protocol for the sensitive and selective quantification of this compound and its primary metabolites, M1 (hydroxylated this compound) and M2 (this compound-glucuronide), in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold standard for metabolite analysis.[1]

dot

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

Plasma Sample Collection and Handling

Proper sample collection and handling are paramount to ensure the stability and integrity of the analytes.[3]

-

Blood Collection: Collect whole blood samples into tubes containing EDTA or heparin sodium as an anticoagulant.[4] Immediately after collection, gently invert the tubes several times to ensure proper mixing.

-

Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C.[4]

-

Aliquoting and Storage: Carefully transfer the supernatant (plasma) into pre-labeled 2 mL polypropylene centrifuge tubes. It is recommended to aliquot the plasma into smaller volumes (e.g., 200 μL) to avoid repeated freeze-thaw cycles.[5] Snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis.[4][5]

Sample Preparation: Protein Precipitation

This protocol utilizes protein precipitation for the extraction of this compound and its metabolites from plasma, a common and effective method for cleaning up biological samples.

-

Reagents:

-

Acetonitrile (ACN) containing 0.1% formic acid (FA)

-

Internal Standard (IS) solution: A structural analog of this compound (e.g., isotope-labeled this compound) in 50% ACN.

-

-

Procedure:

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 μL of thawed plasma.

-

Add 10 μL of the internal standard solution.

-

Add 300 μL of ice-cold ACN with 0.1% FA to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

dot

Caption: Workflow for plasma sample preparation.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry provides high sensitivity and selectivity for the quantification of drugs and their metabolites.[1][6]

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A suitable C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound, M1, M2, and the internal standard need to be optimized.

-

Bioanalytical Method Validation

A full validation of the bioanalytical method is essential to ensure its reliability and reproducibility for regulatory submissions.[2][7][8] The validation should be performed in accordance with FDA or other relevant regulatory guidelines.[9]

Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from other components in the plasma matrix.[9]

-

Calibration Curve: A minimum of six non-zero concentration points should be used to construct the calibration curve.[2]

-

Accuracy and Precision: Determined at a minimum of three concentration levels (low, medium, and high quality control samples).[2]

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[2]

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of plasma components on the ionization of the analytes.

-

Stability: Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[3]

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] |

| M1 | [Insert Value] | [Insert Value] | [Insert Value] |

| M2 | [Insert Value] | [Insert Value] | [Insert Value] |

| Internal Standard | [Insert Value] | [Insert Value] | [Insert Value] |

Table 2: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.99 |

| M1 | 0.5 - 500 | > 0.99 |

| M2 | 2 - 2000 | > 0.99 |

Table 3: Accuracy and Precision of Quality Control Samples

| Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| This compound | Low | 3 | [Insert Value] | [Insert Value] | [Insert Value] |

| Medium | 100 | [Insert Value] | [Insert Value] | [Insert Value] | |

| High | 800 | [Insert Value] | [Insert Value] | [Insert Value] | |

| M1 | Low | 1.5 | [Insert Value] | [Insert Value] | [Insert Value] |

| Medium | 50 | [Insert Value] | [Insert Value] | [Insert Value] | |

| High | 400 | [Insert Value] | [Insert Value] | [Insert Value] | |

| M2 | Low | 6 | [Insert Value] | [Insert Value] | [Insert Value] |

| Medium | 200 | [Insert Value] | [Insert Value] | [Insert Value] | |

| High | 1600 | [Insert Value] | [Insert Value] | [Insert Value] |

dot

Caption: Hypothetical signaling pathway for this compound's therapeutic effect.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound and its major metabolites in plasma samples. The described LC-MS/MS method, coupled with a robust validation plan, will yield reliable and accurate data crucial for the successful advancement of this compound through the drug development pipeline. Adherence to these protocols will ensure data integrity and compliance with regulatory expectations.

References

- 1. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]

- 5. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]

- 8. fda.gov [fda.gov]

- 9. nalam.ca [nalam.ca]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Rilmazafone

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Rilmazafone in pharmaceutical formulations. The method is based on established analytical principles for benzodiazepines and serves as a comprehensive starting point for method development and validation.

Introduction

Rilmazafone is a water-soluble prodrug that is metabolized in the body to form active benzodiazepine metabolites, primarily rilmazolam.[1][2] It is prescribed for the treatment of insomnia.[3] Given its nature as a prodrug, the development of a robust, stability-indicating analytical method is crucial for ensuring the quality, efficacy, and safety of its pharmaceutical dosage forms. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of benzodiazepines due to its accuracy, precision, and accessibility.[4][5]

This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of Rilmazafone. It includes the chromatographic conditions, experimental protocols for sample and standard preparation, and a summary of validation parameters as per the International Council for Harmonisation (ICH) guidelines.[6][7]

Proposed HPLC Method for Rilmazafone

The following HPLC conditions are proposed for the analysis of Rilmazafone. These parameters are based on common methods used for other benzodiazepines and may require optimization for specific formulations.[6][8][9]

Table 1: Proposed Chromatographic Conditions

| Parameter | Proposed Specification |

| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.05 M Ammonium Acetate Buffer (pH 9.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm |

| Run Time | Approximately 10 minutes |

Experimental Protocols

3.1. Preparation of Solutions

-

0.05 M Ammonium Acetate Buffer (pH 9.0): Dissolve approximately 3.85 g of ammonium acetate in 1000 mL of HPLC-grade water. Adjust the pH to 9.0 with a dilute ammonia solution. Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix the filtered 0.05 M Ammonium Acetate Buffer (pH 9.0) and HPLC-grade acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase by sonication for 15-20 minutes before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Rilmazafone reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).

3.2. Sample Preparation (for a hypothetical 2 mg tablet)

-

Weigh and finely powder 20 Rilmazafone tablets to determine the average tablet weight.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Rilmazafone and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

The theoretical concentration of this solution is 100 µg/mL. Further dilute with the mobile phase if necessary to fall within the calibration curve range.

3.3. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of a blank solution (mobile phase) to ensure no interfering peaks are present.

-

Inject the standard solutions in triplicate to establish the calibration curve.

-

Inject the sample solutions in triplicate.

-

Calculate the concentration of Rilmazafone in the sample by comparing the peak area with the calibration curve.

Method Validation Summary

The proposed method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed.[6][7][10]

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity / Selectivity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, excipients). | Peak purity of the analyte peak should be demonstrated. No interference from blank or placebo at the retention time of Rilmazafone. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the test concentration). |

| Accuracy | The closeness of test results to the true value. Assessed by recovery studies on spiked placebo samples. | Mean recovery should be within 98.0% to 102.0% at three different concentration levels. |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability (intra-day) and intermediate precision (inter-day). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (S/N) of 10:1. RSD for precision at this concentration should be ≤ 10%. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2), flow rate (±0.1 mL/min), or column temperature (±2°C) are varied. |

Visualizations

5.1. Metabolic Pathway of Rilmazafone

Rilmazafone is a prodrug that undergoes a multi-step metabolic conversion to its active forms.[11][12] The primary pathway involves desglycylation and cyclization to form Rilmazolam (M-1), which is then successively demethylated.[11]

Caption: Metabolic pathway of Rilmazafone.

5.2. Experimental Workflow for HPLC Analysis

The general workflow for the quantitative analysis of Rilmazafone by the proposed HPLC method is outlined below.

Caption: HPLC analysis workflow for Rilmazafone.

References

- 1. Rilmazafone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. saspublishers.com [saspublishers.com]

- 6. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alliedacademies.org [alliedacademies.org]

- 8. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Structure determination of metabolites of rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative in monkey urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Evaluating the Efficacy of Rhythmy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhythmy, the brand name for Rilmazafone, is a water-soluble prodrug that is converted in the body to its active benzodiazepine metabolites.[1] These metabolites exert sedative and hypnotic effects by enhancing the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, through binding to GABA-A receptors.[2] this compound is clinically prescribed for the treatment of insomnia.[2][3][4]

These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in a laboratory setting using various cell culture assays. The protocols detailed below will enable the assessment of this compound's cytotoxic profile, its effects on neuronal cell viability and proliferation, its potential to induce apoptosis, and its mechanism of action related to GABAergic signaling.

Experimental Protocols

Cell Line Selection and Culture

A suitable neuronal cell line is crucial for studying the effects of this compound. The SH-SY5Y human neuroblastoma cell line is a commonly used model for neuropharmacological studies due to its human origin and ability to differentiate into a more mature neuronal phenotype.

Protocol for SH-SY5Y Cell Culture:

-

Medium: Prepare a complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using a 0.25% Trypsin-EDTA solution. Neutralize the trypsin with complete growth medium and re-plate at a suitable density.

Cytotoxicity Assays

It is essential to determine the concentration range of this compound that is non-toxic to the cells to ensure that subsequent observations are not due to cell death.

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of this compound in complete growth medium. Replace the existing medium with the this compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (medium without this compound).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Briefly, add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Cell Proliferation Assay (BrdU Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells.

Protocol:

-

Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay.

-

BrdU Labeling: 18-24 hours after treatment, add BrdU labeling solution to each well and incubate for 2-4 hours.

-

Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol of a commercial BrdU assay kit.

-

Antibody Incubation: Add an anti-BrdU antibody conjugated to a peroxidase enzyme and incubate.

-

Substrate Reaction: Add the substrate and measure the colorimetric reaction using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

-

Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well plate and treat with this compound for 24 hours.

-

Lysis and Reagent Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate according to a commercial kit's instructions.

-

Luminescence Measurement: Incubate at room temperature and measure the luminescence using a luminometer.

-

Data Analysis: Express the results as relative luminescence units (RLU) or as a fold change compared to the vehicle control.

Functional Assay: GABA-A Receptor Activity (Chloride Ion Influx Assay)

To confirm this compound's mechanism of action, this assay measures the influx of chloride ions through the GABA-A receptor channel, which is expected to be enhanced in the presence of this compound's active metabolites.

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a chloride-sensitive fluorescent dye (e.g., MQAE) according to the manufacturer's protocol.

-

Treatment: Treat the cells with this compound's active metabolite (e.g., rilmazolam) at various concentrations.

-

GABA Stimulation: Add a sub-maximal concentration of GABA to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader. An increase in chloride influx will quench the fluorescence of the dye.

-

Data Analysis: Calculate the rate of fluorescence quenching as an indicator of chloride influx and compare the rates between treated and untreated cells.

Data Presentation

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells (MTT Assay)

| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |

| 1 | 98.5 ± 4.9 | 97.2 ± 5.1 | 96.8 ± 4.9 |

| 10 | 95.3 ± 5.5 | 92.1 ± 4.7 | 88.4 ± 5.3 |

| 50 | 88.1 ± 6.1 | 75.6 ± 5.9 | 65.2 ± 6.0 |

| 100 | 70.2 ± 5.8 | 55.4 ± 6.2 | 40.1 ± 5.7 |

| 200 | 45.7 ± 6.3 | 25.8 ± 5.4 | 15.3 ± 4.8 |

Table 2: Effect of this compound on SH-SY5Y Cell Proliferation (BrdU Assay)

| This compound Concentration (µM) | % Proliferation (24h) |

| 0 (Vehicle) | 100 ± 6.1 |

| 1 | 99.1 ± 5.8 |

| 10 | 96.5 ± 6.3 |

| 50 | 90.3 ± 5.9 |

| 100 | 82.4 ± 6.5 |

Table 3: Apoptotic Effect of this compound on SH-SY5Y Cells (Caspase-3/7 Activity)

| This compound Concentration (µM) | Fold Change in Caspase-3/7 Activity (24h) |

| 0 (Vehicle) | 1.0 ± 0.1 |

| 1 | 1.1 ± 0.2 |

| 10 | 1.3 ± 0.3 |

| 50 | 2.5 ± 0.4 |

| 100 | 4.8 ± 0.6 |